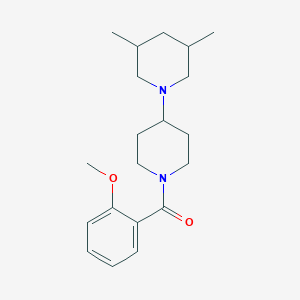![molecular formula C24H18ClN3O4 B247177 ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body, leading to its various biological effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain types of cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its relatively low toxicity compared to other compounds with similar biological effects. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One potential direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, research could be conducted to determine its effects on other physiological processes and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 2-chlorobenzaldehyde, 2-furylacetic acid, and ethyl acetoacetate in the presence of a catalyst. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have potential as an anti-microbial agent.
Eigenschaften
Produktname |
ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate |
|---|---|
Molekularformel |
C24H18ClN3O4 |
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
ethyl 4-[4-(2-chlorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C24H18ClN3O4/c1-2-31-24(30)14-9-11-15(12-10-14)28-22(16-6-3-4-7-17(16)25)19-20(18-8-5-13-32-18)26-27-21(19)23(28)29/h3-13,22H,2H2,1H3,(H,26,27) |
InChI-Schlüssel |
KHLKYDGUDNJVPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=CC=C5Cl |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247095.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)
![ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247100.png)
![ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247101.png)
![ethyl 4-(3-(2-furyl)-4-[4-(methoxycarbonyl)phenyl]-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247104.png)
![ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247105.png)
![1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247106.png)

![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247109.png)
![1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine](/img/structure/B247110.png)

![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)